molecular formula C24H18ClN5O3S B11682614 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11682614
M. Wt: 491.9 g/mol
InChI Key: CSUXMMXSZFREOK-VULFUBBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chlorophenyl and phenyl groups are introduced through substitution reactions.

The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding acids or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The triazole ring and sulfanyl group may play a role in binding to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
  • 4-{(E)-[({[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
  • 4-{(E)-[({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Uniqueness

The uniqueness of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the triazole ring, chlorophenyl group, and benzoic acid moiety makes it distinct from other similar compounds .

Properties

Molecular Formula

C24H18ClN5O3S

Molecular Weight

491.9 g/mol

IUPAC Name

4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H18ClN5O3S/c25-19-10-12-20(13-11-19)30-22(17-4-2-1-3-5-17)28-29-24(30)34-15-21(31)27-26-14-16-6-8-18(9-7-16)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+

InChI Key

CSUXMMXSZFREOK-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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